1-[(2-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a methanesulfonyl group, and an allyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Allyloxyphenyl Group: This is typically done through a nucleophilic substitution reaction, where the piperidine derivative reacts with an allyloxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of a nitro group can yield an amine.
Scientific Research Applications
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a different substituent on the phenyl ring.
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H28N2O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-(3-prop-2-enoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H28N2O4S/c1-3-15-29-22-10-6-9-21(16-22)24-23(26)19-11-13-25(14-12-19)30(27,28)17-20-8-5-4-7-18(20)2/h3-10,16,19H,1,11-15,17H2,2H3,(H,24,26) |
InChI Key |
HFKRNPDLBXWSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
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